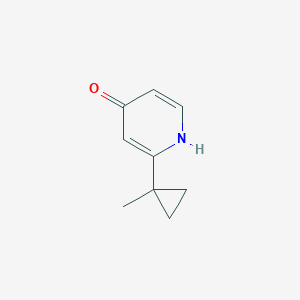
4-((Dimethylamino)iminomethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((Dimethylamino)iminomethyl)benzoic acid”, also known as 4-Dimethylaminobenzoic acid, is a substituted benzoic acid . It acts as an inhibitor of ultraviolet-mediated damage to the skin . It is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylaminobenzo)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .
Synthesis Analysis
The synthesis of 4-Dimethylaminobenzoic acid involves the use of a palladium complex and p-dimethylaminobromobenzene . The reaction is performed at 50 °C for 8 hours .
Molecular Structure Analysis
The molecular formula of 4-Dimethylaminobenzoic acid is C9H11NO2 . Its molecular weight is 165.19 g/mol . The IUPAC name is 4-(dimethylamino)benzoic acid .
Physical And Chemical Properties Analysis
4-Dimethylaminobenzoic acid is a beige-white to gray-green crystalline powder . It has a melting point of 241-243 °C . It is soluble in HCl and KOH solutions, alcohol, and sparingly soluble in ether . It is practically insoluble in acetic acid .
Safety And Hazards
Propriétés
Numéro CAS |
244257-76-9 |
|---|---|
Nom du produit |
4-((Dimethylamino)iminomethyl)benzoic acid |
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
4-(N,N-dimethylcarbamimidoyl)benzoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-12(2)9(11)7-3-5-8(6-4-7)10(13)14/h3-6,11H,1-2H3,(H,13,14) |
Clé InChI |
SGNVDUFAYWYCAY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8806847.png)



![(2-Methylbenzo[b]thiophen-7-yl)methanol](/img/structure/B8806881.png)


